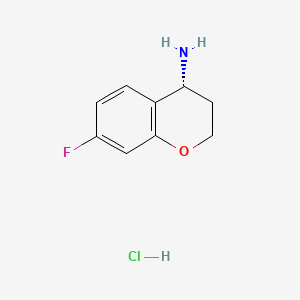

(R)-7-fluorochroman-4-amine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOXKACXYHMVON-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721446 | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266230-22-1 | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Approaches for R 7 Fluorochroman 4 Amine Hydrochloride

General Synthetic Pathways to Chroman-4-amines

The chroman-4-amine (B2768764) scaffold is a key structural motif found in a variety of biologically active compounds. researchgate.net Its synthesis typically begins with the corresponding chroman-4-one precursor, which can be prepared through various methods, including radical cascade cyclizations. researchgate.netresearchgate.netmdpi.com Once the chroman-4-one is obtained, the primary challenge becomes the introduction of the amine group at the C4 position.

Reductive amination is a highly effective and widely used method for converting ketones into amines. organic-chemistry.org This process involves the reaction of the ketone (7-fluorochroman-4-one) with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com This one-pot reaction avoids the problems associated with direct alkylation of amines, such as multiple alkylations. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, each with specific characteristics. The choice of reductant is critical, as it must selectively reduce the imine intermediate without affecting the ketone starting material. masterorganicchemistry.com

| Reducing Agent | Common Abbreviation | Key Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | A selective reducing agent that is particularly effective for reducing imines in the presence of ketones. masterorganicchemistry.com Its use requires careful handling due to the presence of cyanide. |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | A milder and often preferred alternative to NaBH₃CN, it is highly selective for the reduction of imines and aldehydes and is less toxic. masterorganicchemistry.com |

| α-Picoline-Borane | An efficient reducing agent that can be used in various solvents, including methanol and water, and even under neat conditions. organic-chemistry.org | |

| Hantzsch Ester | HEH | Used in biomimetic reductive aminations, often in conjunction with an organocatalyst, for transfer hydrogenation. organic-chemistry.orgprinceton.edu |

The reaction is frequently catalyzed by a Lewis acid, such as titanium(IV) isopropoxide, or a Brønsted acid to facilitate the formation of the imine intermediate. masterorganicchemistry.comnih.govresearchgate.net

Beyond classical reductive amination, advanced routes focus on both the efficient construction of the chroman-4-one precursor and novel amination methods. Modern organic synthesis has seen the development of radical tandem cyclization reactions to construct 3-substituted chroman-4-ones, which serve as versatile precursors. researchgate.netorganic-chemistry.org Transition metal-catalyzed reactions, such as those using ruthenium or iridium complexes, have also proven effective for the reductive amination of ketones, offering alternative pathways to the desired amine products. organic-chemistry.orgnih.gov These catalytic systems can provide high yields and selectivity under mild conditions.

Enantioselective Synthesis of Chiral Chroman-4-amines

For compounds with biological applications, controlling the stereochemistry is of paramount importance, as different enantiomers can have vastly different biological activities. nih.govnih.gov The synthesis of (R)-7-fluorochroman-4-amine requires methods that can selectively produce the (R)-enantiomer in high purity.

Achieving the desired (R)-configuration at the C4 position is the most critical challenge in the synthesis of the target molecule. This is accomplished through asymmetric synthesis, which creates the chiral center in a controlled manner.

Several key strategies have been developed:

Organocatalytic Reductive Amination : This approach utilizes small, chiral organic molecules as catalysts. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been shown to catalyze the reductive amination of ketones with high enantioselectivity. princeton.edu The catalyst activates the intermediate imine through hydrogen bonding, guiding the hydride delivery from a source like a Hantzsch ester to one face of the imine, thereby producing one enantiomer preferentially. princeton.edu

Transition Metal-Catalyzed Asymmetric Hydrogenation : Chiral metal complexes are powerful tools for asymmetric synthesis. nih.gov Copper-catalyzed hydroamination using a chiral ligand, such as (S,S)-(Ph-BPE), can provide highly enantioselective access to chiral chromanes. rsc.org Similarly, nickel-catalyzed asymmetric synthesis has been used to create chiral chromans with excellent yields and enantioselectivities. chemrxiv.orgnih.gov

Enantioselective Reduction of Imines : An alternative to direct reductive amination involves the pre-formation of an imine or a related C=N bond, followed by asymmetric reduction. Catalytic systems based on iridium or palladium, paired with chiral ligands like C4-TunePhos, have been successfully used for the asymmetric hydrogenation of cyclic imines to produce chiral cyclic amines. nih.gov

The following table summarizes representative catalytic systems for producing chiral amines.

| Catalyst System | Method | Key Features | Reported Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid / Hantzsch Ester | Organocatalytic Reductive Amination | Biomimetic approach, mild conditions, broad substrate scope for ketones and amines. princeton.edu | 83-95% |

| CuOAc / (S,S)-(Ph-BPE) | Copper-Catalyzed Hydroamination | Provides highly enantioselective access to chiral chromanes. rsc.org | Not specified |

| Ni(cod)₂ / (R)-AntPhos Ligand | Nickel-Catalyzed Reductive Cyclization | Forms chiral chroman structures with excellent yields and enantioselectivity. chemrxiv.org | >99:1 er |

| Pd-Catalyst / C₄-TunePhos Ligand | Asymmetric Hydrogenation of Imines | Effective for producing enantioenriched cyclic amines. nih.gov | 86-95% |

Product Purity : Achieving high enantiopurity is crucial, particularly for pharmaceutical compounds, as the "wrong" enantiomer can be inactive or even cause undesirable effects. nih.gov A synthesis that directly yields a product with high ee (e.g., >98%) results in a final product of high enantiomeric purity, often requiring only standard purification techniques like crystallization to remove minor impurities. researchgate.net This avoids the challenges associated with separating compounds that have identical physical properties except for their interaction with polarized light. nih.gov

| Synthetic Approach | Maximum Theoretical Yield of Desired Enantiomer | Purification Complexity | Overall Efficiency |

| Asymmetric Synthesis (>95% ee) | >95% | Standard (crystallization, chromatography) | High |

| Racemic Synthesis + Chiral Resolution | 50% | High (requires specialized chiral chromatography or resolving agents) | Low |

Introduction of Fluorine into Chromane (B1220400) Scaffolds

The presence of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability and binding affinity, making fluorinated compounds highly valuable. nih.govsemanticscholar.org The introduction of fluorine into the chromane scaffold can be achieved through several strategies.

The most common approach involves starting the synthesis with an already fluorinated precursor. For 7-fluorochroman-4-amine (B1394135), the synthesis would typically begin with 3-fluorophenol. This starting material is then used to construct the 7-fluorochroman-4-one ring system, carrying the fluorine atom through the entire synthetic sequence.

Alternatively, late-stage fluorination involves introducing the fluorine atom at a later step in the synthesis. This can be more challenging but offers greater flexibility. Methods for C-H bond activation and subsequent fluorination have been developed, often using transition metal catalysts. nih.gov For example, manganese-based catalysts have been used for the oxidative aliphatic C-H fluorination with fluoride ion sources like silver fluoride (AgF). nih.gov While powerful, the selectivity of these reactions on complex molecules can be a challenge. Other methods involve the stereoselective opening of epoxide rings with fluoride sources to create fluorinated scaffolds. mdpi.com

Regioselective Fluorination Strategies at the 7-Position

Achieving regioselective fluorination at the 7-position of the chroman-4-one core is a pivotal step in the synthesis of the target compound. The strategy often begins with a precursor that allows for directed fluorination. A common and effective approach starts from 7-hydroxychroman-4-one, which can be synthesized from readily available starting materials like resorcinol.

One of the most established methods for converting an aromatic amino group into a fluorine atom is the Balz-Schiemann reaction . This process involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. To apply this to the chroman system, 7-hydroxychroman-4-one would first be converted to 7-aminochroman-4-one. The subsequent diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) would yield the diazonium tetrafluoroborate intermediate. Gentle heating of this salt then induces the loss of nitrogen gas and boron trifluoride, affording the desired 7-fluorochroman-4-one.

| Step | Reaction | Reagents | Intermediate/Product | Key Feature |

| 1 | Nitration/Reduction or other amination | - | 7-aminochroman-4-one | Introduction of the amino group at C-7 |

| 2 | Diazotization | NaNO₂, HBF₄ | 7-diazoniumfluoroborate chroman-4-one | Formation of the diazonium salt |

| 3 | Fluorination (Thermal Decomposition) | Heat (Δ) | 7-fluorochroman-4-one | Regioselective installation of fluorine |

An alternative to the Balz-Schiemann reaction is the direct deoxyfluorination of the phenolic hydroxyl group in 7-hydroxychroman-4-one. Modern deoxyfluorination reagents, such as PhenoFluor, have been developed for the conversion of phenols to aryl fluorides under relatively mild conditions, offering a potential pathway that avoids the sometimes harsh conditions of diazonium salt chemistry.

Late-Stage Fluorination Methodologies in Chroman Systems

Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex molecule at a late point in its synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of advanced intermediates or biologically active compounds. Applying LSF to introduce fluorine at the 7-position of a pre-existing chroman scaffold, such as chroman-4-amine itself, presents a significant synthetic advantage.

Modern transition-metal-catalyzed C-H activation offers a powerful tool for LSF. Palladium-catalyzed methods, for instance, can enable the direct conversion of aromatic C-H bonds to C-F bonds. The electron-rich nature of the chroman aromatic ring would likely direct electrophilic-type fluorination reagents to the positions ortho and para to the activating ether oxygen (C-5, C-7). Achieving high regioselectivity for the 7-position over the 5-position would depend on steric factors and the specific catalytic system employed. The development of ligands that can control the position of C-H activation is an active area of research.

These advanced methods offer the potential to streamline the synthesis by fluorinating a molecule that already contains the chiral amine, although challenges in controlling regioselectivity and functional group compatibility must be addressed.

Enantioselective Synthesis of the (R)-Amine

Once the precursor 7-fluorochroman-4-one is obtained, the next critical step is the asymmetric synthesis of the C-4 amine to yield the desired (R)-enantiomer.

Biocatalytic Asymmetric Reductive Amination: Enzymatic reductive amination is a powerful and green method for producing chiral amines with high enantiopurity. Engineered reductive aminases (RedAms) or imine reductases (IREDs) can catalyze the direct conversion of a ketone to a chiral amine using an amine donor (like ammonia or an alkylamine) and a reducing cofactor.

In this approach, 7-fluorochroman-4-one would be exposed to a specifically engineered RedAm that exhibits selectivity for producing the (R)-enantiomer of the corresponding amine. This one-step process is highly efficient and operates under mild, aqueous conditions, avoiding the need for chiral auxiliaries or resolving agents.

Chiral Resolution: A classical approach to obtaining a single enantiomer is through chiral resolution. This involves reacting the racemic 7-fluorochroman-4-amine with a chiral resolving agent, such as an enantiomerically pure acid like (+)-tartaric acid or a derivative thereof. This reaction forms a pair of diastereomeric salts which typically have different solubilities. Fractional crystallization can then be used to separate the less soluble diastereomer. After separation, treatment with a base liberates the enantiomerically pure amine. While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, though the unwanted enantiomer can sometimes be racemized and recycled.

| Method | Description | Advantages | Disadvantages |

| Biocatalytic Reductive Amination | Direct conversion of 7-fluorochroman-4-one to (R)-7-fluorochroman-4-amine using an engineered enzyme (RedAm/IRED). | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly, potentially 100% theoretical yield. | Requires screening/engineering of a suitable enzyme. |

| Chiral Resolution | Separation of racemic 7-fluorochroman-4-amine via formation and crystallization of diastereomeric salts with a chiral resolving agent. | Utilizes well-established chemical principles, does not require specialized enzymes. | Maximum 50% theoretical yield per cycle, can be labor-intensive, requires screening of resolving agents. |

Derivatization and Scaffold Modification of (R)-7-fluorochroman-4-amine Hydrochloride for Research Purposes

This compound serves as a valuable starting material for creating diverse molecular libraries for research, particularly in drug discovery. The chroman-4-one scaffold is recognized as a "privileged structure," meaning it is a versatile framework for developing compounds that can interact with a wide range of biological targets. The primary amine at the C-4 position provides a convenient handle for a variety of chemical modifications.

Amide and Sulfonamide Synthesis: The amine can be readily acylated with various carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides. These modifications allow for the systematic exploration of the chemical space around the chroman core, probing interactions with biological targets. For example, derivatives of chroman-4-one have been investigated as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related neurodegenerative diseases.

N-Alkylation and Reductive Amination: Further functionalization can be achieved through N-alkylation or by reacting the amine with aldehydes or ketones via reductive amination. This elongates the substituent at the 4-position, enabling the introduction of new functional groups and altering the molecule's physicochemical properties, such as lipophilicity and basicity.

The table below illustrates potential derivatization strategies and their research applications, based on the known biological activities of related chroman compounds.

| Derivatization Reaction | Reagent Type | Resulting Functional Group | Potential Research Application |

| Acylation | R-COCl or R-COOH | Amide | SIRT2 Inhibitors, Anticancer Agents |

| Sulfonylation | R-SO₂Cl | Sulfonamide | Enzyme Inhibition Studies |

| Reductive Amination | R'-CHO, NaBH(OAc)₃ | Secondary Amine | Kinase Inhibitor Scaffolds |

| Urea Formation | R-NCO | Urea | Probes for Receptor Binding Studies |

These modifications are integral to structure-activity relationship (SAR) studies, where systematic changes to a lead compound's structure are made to optimize its biological activity and properties. The fluorine atom at the 7-position can also play a crucial role by modulating metabolic stability and binding affinity through favorable electronic interactions.

Structure Activity Relationship Sar Studies and Molecular Interactions

Elucidation of Key Structural Determinants for Biological Efficacy

The potency and selectivity of (R)-7-fluorochroman-4-amine hydrochloride are not accidental but are rather the result of a carefully orchestrated interplay of its structural components.

The introduction of fluorine into a drug candidate can significantly alter its properties, including metabolic stability, binding affinity, and membrane permeability. researchgate.net The position of the fluorine atom on the chroman ring is a critical determinant of biological activity. In the case of 7-fluorochroman-4-amine (B1394135), the fluorine atom is located on the aromatic ring of the chroman system.

Research into fluorinated motifs has shown that the position of fluorine substitution can have complex effects on a compound's physicochemical properties. researchgate.net For instance, the strategic placement of fluorine can modulate lipophilicity and the electronic distribution of the molecule, which in turn can affect how it interacts with its biological target. researchgate.net The presence of the highly electronegative fluorine atom at the 7-position can influence the acidity of the chroman ether oxygen and the basicity of the amine group, thereby affecting potential hydrogen bonding interactions within a receptor's binding pocket. researchgate.net

Table 1: Effect of Fluorine Substitution on Physicochemical Properties

| Property | Influence of Fluorine | Reference |

| Lipophilicity (LogP) | Can be increased or decreased depending on the substitution pattern. | researchgate.net |

| pKa | Generally decreases the basicity of nearby amine groups due to inductive effects. | researchgate.net |

| Metabolic Stability | Often enhanced by blocking sites of oxidative metabolism. | researchgate.net |

| Binding Affinity | Can be enhanced through new interactions (e.g., hydrogen bonds, dipole-dipole). | researchgate.net |

The primary amine group at the 4-position of the chroman ring is a key pharmacophoric feature. Amines are known to be both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. nih.gov This allows them to act as hydrogen bond donors and acceptors, crucial interactions for anchoring a ligand within a receptor binding site.

The basicity of the amine group means that at physiological pH, it is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can form strong ionic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartate or glutamate) in a protein target. The nature of the amine (primary, secondary, or tertiary) significantly impacts its interaction capabilities. nih.govnih.gov In (R)-7-fluorochroman-4-amine, the primary amine allows for multiple hydrogen bonding opportunities, which might be lost or sterically hindered with bulkier secondary or tertiary amines.

The oxygen atom within the chroman's dihydropyran ring can also participate in hydrogen bonding as an acceptor, further contributing to the molecule's binding profile. The fusion of the aromatic and heterocyclic rings creates a unique electronic and steric environment that is essential for its biological function.

Stereochemical Influence on Activity: Focus on the (R)-Configuration

The 4-position of the chroman ring in 7-fluorochroman-4-amine is a stereocenter, meaning the compound can exist as two enantiomers: (R) and (S). Biological systems are chiral, and as such, these enantiomers can exhibit significantly different pharmacological activities.

The (R)-configuration dictates a specific three-dimensional arrangement of the amine group relative to the chroman scaffold. This precise orientation is often critical for optimal interaction with a chiral biological target, such as a receptor or an enzyme active site. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer may bind with much lower affinity or not at all.

In many classes of bioactive compounds, including those with a chroman core, one enantiomer is significantly more active than the other. For example, in studies of related compounds, the stereochemistry at positions of substitution has been shown to be a critical factor for potent activity. While specific data for the (R) vs. (S) enantiomers of 7-fluorochroman-4-amine hydrochloride requires direct comparative studies, the principles of enantioselectivity strongly suggest that the (R)-configuration is likely essential for its intended biological effect. This is often due to the ability of the (R)-enantiomer to place the key amine and fluoro groups in the correct spatial orientation to maximize favorable interactions and minimize steric clashes within the target's binding site.

Table 2: Hypothetical Comparison of Enantiomeric Activity

| Enantiomer | Relative Binding Affinity | Rationale |

| (R)-7-fluorochroman-4-amine | High | Optimal 3D orientation of pharmacophoric groups for target interaction. |

| (S)-7-fluorochroman-4-amine | Low | Sub-optimal fit; potential for steric hindrance within the binding site. |

Molecular Modeling and Computational Chemistry in SAR Elucidation

Molecular modeling and computational chemistry are invaluable tools for understanding the SAR of compounds like this compound. These methods allow researchers to visualize how the molecule might dock into a receptor's binding site and to predict the energetic favorability of these interactions.

Computational studies can be used to:

Predict Binding Modes: Docking simulations can propose the most likely orientation of the ligand within the binding pocket, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Analyze Electrostatic Potential: Mapping the electrostatic potential surface of the molecule can reveal electron-rich and electron-poor regions, indicating where it is likely to form electrostatic or hydrogen-bonding interactions. researchgate.net

Explain Enantioselectivity: By modeling the docking of both the (R) and (S) enantiomers, computational methods can provide a rationale for the observed differences in their biological activities.

Guide Synthesis of New Analogs: SAR insights from modeling can guide the design of new, potentially more potent or selective, analogs by suggesting modifications to the molecular structure. For instance, modeling might indicate that an alternative substitution pattern on the aromatic ring could lead to improved binding.

For (R)-7-fluorochroman-4-amine, modeling could confirm the importance of the hydrogen bonds formed by the amine group and explore the role of the fluorine atom in modulating the electronic landscape of the molecule for enhanced target affinity.

Ligand-Target Interactions and Binding Modes (e.g., Molecular Docking)

While specific molecular docking studies for this compound are not widely available in the public domain, insights can be gleaned from studies on related chroman-4-one and chromone (B188151) derivatives. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method provides valuable information about the binding energy and the key amino acid residues involved in the interaction.

For the broader class of chroman derivatives, studies have shown that the chroman scaffold can engage in various non-covalent interactions with protein targets, including:

Hydrogen Bonding: The primary amine at the 4-position and the ether oxygen in the chroman ring are potential hydrogen bond donors and acceptors, respectively. The hydrochloride salt form ensures the amine is protonated, making it a strong hydrogen bond donor.

Hydrophobic Interactions: The bicyclic core of the chroman structure provides a significant hydrophobic surface that can interact with nonpolar pockets within a protein's binding site.

Halogen Bonding: The fluorine atom at the 7-position can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govnih.gov This can be a crucial interaction for modulating ligand-protein binding affinity and selectivity. nih.gov Studies on other halogenated ligands have demonstrated that fluorine can form favorable interactions with backbone carbonyl oxygens and other Lewis bases in a protein's active site. nih.gov

The table below illustrates potential interactions based on the functional groups of this compound and general findings from related compounds.

| Functional Group | Potential Interaction Type | Interacting Partner in Target Protein (Example) |

| Amine (protonated) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Chroman Ring System | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Backbone NH |

| Fluorine Atom | Halogen Bond | Carbonyl Oxygen, Hydroxyl groups |

This table is illustrative and based on the chemical structure of the compound and general principles of molecular interactions.

Conformational Analysis and Bioactive Conformations

Conformational analysis is essential for understanding the three-dimensional shape of a molecule and identifying its bioactive conformation—the specific spatial arrangement it adopts when binding to its biological target. The bioactive conformation is not necessarily the lowest energy state of the molecule. nih.gov

For (R)-7-fluorochroman-4-amine, the stereochemistry at the C4 position is fixed in the (R)-configuration. The dihydropyran ring of the chroman system typically adopts a half-chair or sofa conformation. The position of the 4-amine group will be either axial or equatorial, and the equilibrium between these two conformations can be influenced by substituents and the surrounding environment.

Application of Spectroscopic Techniques (e.g., STD-NMR) for Ligand-Target Studies

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful spectroscopic technique used to identify the binding epitope of a ligand when it interacts with a macromolecular target, such as a protein. nih.govnih.govresearchgate.netosti.gov The method relies on the transfer of saturation from the protein to the bound ligand. osti.gov By observing which protons on the ligand receive the most saturation, one can determine which parts of the molecule are in closest proximity to the protein surface.

While no specific STD-NMR studies have been published for this compound, this technique would be highly applicable for elucidating its binding mode. A hypothetical STD-NMR experiment could reveal:

Binding Epitope: If the signals from the aromatic protons near the fluorine atom show a strong STD effect, it would suggest this part of the molecule is deeply buried in the binding pocket. Conversely, weaker effects for the protons on the heterocyclic ring might indicate that this portion is more solvent-exposed.

Confirmation of Interaction: A positive STD effect for any of the ligand's protons would confirm binding to the target protein. researchgate.net

The integration of STD-NMR data with molecular docking simulations can provide a detailed and validated model of the ligand-protein complex at the atomic level. nih.gov Furthermore, 19F NMR could be a valuable tool, as the fluorine atom provides a sensitive probe to monitor changes in the local environment upon binding to a target. nih.gov

Preclinical Research and Drug Discovery Pipeline for R 7 Fluorochroman 4 Amine Hydrochloride

Hit-to-Lead and Lead Optimization Strategies

The journey from a preliminary "hit" compound to a viable "lead" candidate for (R)-7-fluorochroman-4-amine hydrochloride was guided by a meticulous process of chemical refinement. This involved enhancing its biological activity, selectivity, and drug-like properties.

Rational Design for Improved Potency and Selectivity

The development of potent and selective LSD1 inhibitors has been an area of intense research. nih.gov Early inhibitors were often non-selective, leading to off-target effects. The design of Iadademstat, which features the (R)-7-fluorochroman-4-amine core, was a result of structure-activity relationship (SAR) studies aimed at improving both potency against LSD1 and selectivity over related enzymes like monoamine oxidase A (MAO-A) and MAO-B. nih.gov

Several series of cyclopropylamine (B47189) and related compounds were synthesized and evaluated to understand the structural requirements for potent and selective LSD1 inhibition. nih.gov Docking studies provided insights into the binding modes of these inhibitors within the active site of LSD1, allowing for the rational design of new analogs with improved properties. nih.gov The introduction of a fluorine atom at the 7-position of the chroman ring was a key modification. Fluorine's high electronegativity and small size can enhance binding affinity, metabolic stability, and pharmacokinetic properties. nih.govascopubs.org

The optimization process led to the identification of compounds with nanomolar potency against LSD1 and excellent selectivity over MAO-A and MAO-B. nih.gov For instance, some optimized compounds demonstrated over 1,000-fold selectivity for LSD1. nih.gov This high degree of selectivity is crucial for minimizing off-target toxicities.

Strategies for Optimizing Drug-Likeness and ADMET Considerations in Lead Optimization

A critical aspect of lead optimization is ensuring that the compound possesses favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Metabolic instability is a common reason for the failure of drug candidates. Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism. ascopubs.org The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. ascopubs.org The strategic placement of a fluorine atom at the 7-position of the chroman ring in this compound likely contributes to its improved metabolic profile, a desirable characteristic for an orally administered drug. nih.govascopubs.org

For a drug to be effective, it must be able to cross biological membranes to reach its target. The physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity, play a crucial role in its membrane permeability. The optimization of the chroman-4-amine (B2768764) scaffold involved fine-tuning these properties to achieve a balance between aqueous solubility and membrane permeability, facilitating good oral absorption and distribution to target tissues.

Structural Simplification Approaches in Lead Optimization

While not extensively detailed in the public domain for this specific compound, structural simplification is a common strategy in lead optimization. It aims to reduce molecular complexity, which can lead to improved synthetic accessibility, lower cost of goods, and better physicochemical properties. This process involves identifying the minimal pharmacophore required for activity and removing any unnecessary structural elements.

In Vitro and In Vivo Evaluation Models in Preclinical Development

A comprehensive suite of in vitro and in vivo models was employed to characterize the pharmacological profile of this compound (as Iadademstat) and to predict its clinical efficacy.

In Vitro Evaluation:

The preclinical evaluation of Iadademstat involved a range of in vitro assays to determine its potency, selectivity, and mechanism of action.

| Assay Type | Description | Key Findings | References |

| Enzymatic Assays | Biochemical assays to measure the inhibitory activity against LSD1 and other related enzymes like MAO-A and MAO-B. | Iadademstat is a highly potent inhibitor of LSD1 with an IC50 in the low nanomolar range. It exhibits excellent selectivity over MAO-A and MAO-B. | manchester.ac.uk, nih.gov |

| Cell-Based Assays | Evaluation of the compound's effect on cancer cell lines, including proliferation, differentiation, and apoptosis. | Iadademstat demonstrates anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). It induces differentiation of leukemic blasts. | acs.org, nih.gov, nih.gov |

| Target Engagement Assays | Measurement of the compound's ability to bind to and inhibit LSD1 within intact cells. | Confirmed potent, time- and exposure-dependent induction of differentiation biomarkers. | ascopubs.org |

| ADMET Assays | In vitro assessment of metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions. | Favorable ADMET properties supporting its development as an oral drug. | nih.gov |

In Vivo Evaluation:

Following promising in vitro results, the efficacy of Iadademstat was evaluated in various animal models of cancer.

| Model Type | Description | Key Findings | References |

| Xenograft Models | Human cancer cell lines are implanted into immunocompromised mice to create tumors. | Iadademstat demonstrated significant antitumor activity in xenograft models of AML and SCLC, leading to tumor growth inhibition and improved survival. | manchester.ac.uk, nih.gov |

| Patient-Derived Xenograft (PDX) Models | Tumors from human patients are directly implanted into mice, providing a more clinically relevant model. | Efficacy has been demonstrated in PDX models, further supporting its clinical potential. | researchgate.net |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Studies | Evaluation of the drug's concentration in the body over time and its effect on the target (LSD1). | Iadademstat exhibited dose-dependent plasma exposure and target engagement in vivo. | ascopubs.org |

| Toxicology Studies | Assessment of the compound's safety profile in animals to determine a safe starting dose for human trials. | Iadademstat showed a manageable safety profile in preclinical toxicology studies. | gencat.cat |

The robust preclinical data package, demonstrating potent and selective LSD1 inhibition, favorable drug-like properties, and significant in vivo efficacy, provided a strong rationale for advancing this compound, in the form of Iadademstat, into clinical trials for the treatment of various cancers. ascopubs.orgmanchester.ac.uknih.govoryzon.com

Cell-Based Assays for Efficacy and Selectivity

No publicly available data from cell-based assays could be located to determine the efficacy and selectivity of this compound. Such assays would typically be employed to assess the compound's activity on specific cellular targets or pathways.

Animal Models for Disease-Specific Evaluation

There is no information available in the public scientific literature regarding the evaluation of this compound in any animal models for disease. These studies are crucial for understanding the in vivo effects and potential therapeutic utility of a compound.

Identification of Molecular Targets and Mechanisms of Action

While the general class of chroman amines has been associated with monoamine transporters, the specific molecular targets and the precise mechanism of action for this compound have not been publicly disclosed or detailed in scientific publications.

Target Validation Studies

No target validation studies for this compound are described in the available literature. Such studies would be essential to confirm the interaction of the compound with its intended biological target.

Characterization of Specific Receptor or Enzyme Interactions

Detailed characterization of the interactions between this compound and any specific receptors or enzymes is not available in the public domain. This information is fundamental to understanding the compound's pharmacological profile.

Advanced Research Methodologies Applied to R 7 Fluorochroman 4 Amine Hydrochloride

Spectroscopic Characterization for Structural Elucidation (e.g., ¹H, ¹⁹F, and ¹³C NMR, X-ray Diffraction)

Spectroscopic methods are fundamental in confirming the chemical structure and stereochemistry of (R)-7-fluorochroman-4-amine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹⁹F, and ¹³C NMR spectroscopy would be employed to confirm the connectivity of atoms and the chemical environment of the fluorine substituent.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns, and integration of the signals would confirm the presence of the chroman ring system and the amine group.

¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. It would show a distinct signal for the fluorine atom, and its coupling with neighboring protons would help to confirm its position on the aromatic ring.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.10 | dd | Aromatic CH |

| ¹H | 6.90 | td | Aromatic CH |

| ¹H | 6.85 | dd | Aromatic CH |

| ¹H | 4.50 | t | CH-NH₂ |

| ¹H | 4.30 | m | O-CH₂ |

| ¹H | 2.20 | m | CH₂ |

| ¹³C | 158.5 (d) | C-F | Aromatic C |

| ¹³C | 125.0 (d) | C-C-F | Aromatic C |

| ¹³C | 115.0 (d) | C-C-F | Aromatic C |

| ¹³C | 110.0 (d) | C-C-F | Aromatic C |

| ¹³C | 65.0 | O-CH₂ | Aliphatic C |

| ¹³C | 50.0 | CH-NH₂ | Aliphatic C |

| ¹³C | 30.0 | CH₂ | Aliphatic C |

| ¹⁹F | -118.0 | m | Ar-F |

Note: This data is representative and not experimentally derived from the specified compound.

X-ray Diffraction is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would unambiguously confirm its molecular structure, including the absolute stereochemistry of the chiral center at the C4 position. This technique provides precise bond lengths, bond angles, and torsional angles, offering a definitive structural proof. For fluorinated compounds, X-ray crystallography can also provide insights into intermolecular interactions involving the fluorine atom, such as hydrogen bonding or halogen bonding, which can influence crystal packing and physical properties.

Advanced Chromatographic and Separation Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of a chiral drug candidate like this compound is critical. Advanced chromatographic techniques are employed to separate and quantify the enantiomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for enantiomeric separation. The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities, leading to different retention times. For a primary amine like 7-fluorochroman-4-amine (B1394135), polysaccharide-based CSPs are often effective.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering advantages in terms of speed and efficiency over HPLC. chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of the mobile phase can lead to faster separations and higher resolution. chromatographyonline.com For chiral amines, SFC with polysaccharide-based CSPs and the addition of modifiers and additives to the mobile phase can achieve excellent enantiomeric separation. researchgate.neteuropeanpharmaceuticalreview.comresearchgate.net

Table 2: Representative Chiral SFC Method for this compound

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 3.5 min |

| Retention Time (S)-enantiomer | 4.2 min |

Note: This data is representative and not experimentally derived from the specified compound.

Mass Spectrometry-Based Approaches in Metabolite Identification (if relevant to research studies)

Understanding the metabolic fate of a drug candidate is a crucial aspect of its development. Mass spectrometry (MS), typically coupled with a separation technique like liquid chromatography (LC-MS), is the primary tool for identifying and characterizing drug metabolites. nih.govnih.gov

For this compound, in vitro studies using liver microsomes or hepatocytes, followed by LC-MS analysis of the incubates, would be the initial step to identify potential metabolites. The high sensitivity and mass accuracy of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allow for the determination of the elemental composition of metabolites.

Tandem mass spectrometry (MS/MS) is then used to obtain structural information. By fragmenting the metabolite ions, characteristic fragmentation patterns can be observed that help to elucidate the site of metabolic modification. Common metabolic pathways for a compound like 7-fluorochroman-4-amine could include oxidation of the chroman ring, N-dealkylation, or conjugation reactions. The presence of the fluorine atom can influence the metabolism, potentially blocking metabolism at the site of fluorination. ucd.ienih.govnih.gov

Table 3: Plausible Metabolites of this compound Identified by LC-MS

| Metabolite | Proposed Biotransformation | [M+H]⁺ (m/z) |

| M1 | Hydroxylation of the aromatic ring | 198.0823 |

| M2 | Hydroxylation of the aliphatic ring | 198.0823 |

| M3 | N-deamination to the corresponding alcohol | 183.0608 |

| M4 | Glucuronide conjugation of the parent amine | 358.1141 |

Note: This data is hypothetical and not experimentally derived from the specified compound.

Future Research Directions and Unaddressed Gaps

Development of Novel Therapeutic Agents Based on the Chroman-4-amine (B2768764) Scaffold

The chroman ring system is a versatile pharmacophore found in nature and has been a fruitful foundation for synthetic medicinal chemistry. core.ac.uk The development of novel therapeutic agents from the chroman-4-amine scaffold is an active area of research, building upon the diverse biological activities exhibited by its parent structures, chroman-4-ones and chromanols. nih.govnih.gov These activities include anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. nih.gov

Future efforts are likely to focus on the synthesis of extensive libraries of chroman-4-amine derivatives. A key strategy involves the reductive amination of corresponding chromanone precursors, which allows for the introduction of a wide variety of amine substituents. core.ac.uk Research has shown that modifications at different positions of the chroman ring system significantly influence biological activity. For example, substitutions at the C-2, C-3, C-6, and C-8 positions can dramatically alter potency and selectivity. nih.govacs.org

A study on gem-dimethylchroman-4-amines demonstrated their potential as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. core.ac.uk The inhibitory activity was found to be dependent on the substituents on the amine and the chroman ring.

Table 1: Inhibitory Activity of gem-Dimethylchroman-4-amine Derivatives against eqBuChE

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| Unsubstituted chroman-4-amine (4a) | None | 38 core.ac.uk |

| 8-OMe substituted chroman-4-amine (4b) | 8-Methoxy | 7.6 core.ac.uk |

Source: Evaluation of chromane (B1220400) derivatives - CORE core.ac.uk

The incorporation of fluorine, as seen in (R)-7-fluorochroman-4-amine hydrochloride, is a particularly promising strategy. Fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets. numberanalytics.comnih.gov Future research will likely explore the systematic introduction of fluorine at various positions of the chroman-4-amine scaffold to optimize pharmacokinetic and pharmacodynamic properties. numberanalytics.com

Exploration of New Biological Targets and Disease Areas

The chroman-4-one scaffold and its derivatives have been investigated for a wide range of biological activities, suggesting that the chroman-4-amine framework may also interact with multiple targets. nih.gov While initial studies have focused on enzymes like cholinesterases and monoamine oxidases (MAOs) for neurodegenerative diseases, there is vast potential for exploring new targets and, consequently, new therapeutic areas. core.ac.uk

One promising area is the inhibition of sirtuins, a class of enzymes involved in aging-related diseases. acs.org Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin-2 (SIRT2), which is linked to neurodegenerative disorders and cancer. acs.orgacs.org Research has shown that specific substitution patterns are crucial for SIRT2 inhibition, with electron-withdrawing groups at the 6- and 8-positions and an alkyl chain at the 2-position being favorable. acs.org Although a 7-fluoro substituted chroman-4-one showed only weak activity, this highlights the sensitivity of the structure-activity relationship (SAR) and the need for further exploration of fluorinated analogues. acs.org

The anticancer potential of chroman-based compounds is another significant research avenue. nih.govnih.gov Chromene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, inducing apoptosis. nih.gov Given that the amine functionality is a common feature in many anticancer drugs, chroman-4-amine derivatives could be designed as novel cytotoxic agents.

Further exploration could target other enzyme families or receptor systems where the chroman scaffold might fit. The structural diversity achievable through synthetic modifications could lead to the discovery of inhibitors for kinases, proteases, or modulators of G-protein coupled receptors (GPCRs). nih.gov

Addressing Challenges in Structural Optimization and Selectivity

A primary challenge in developing therapeutic agents from the chroman-4-amine scaffold is achieving high potency and selectivity for the desired biological target. acs.org The biological activity of chroman derivatives is highly sensitive to minor structural alterations. acs.org For instance, in the development of SIRT2 inhibitors, the presence of the carbonyl group in the chroman-4-one ring was found to be essential for potent inhibition, and even small changes to substituents could drastically affect activity. acs.org

Structural optimization will require a detailed understanding of the structure-activity relationships (SAR). This involves synthesizing a wide array of analogues and evaluating their biological activity to build a comprehensive SAR model. nih.gov Key challenges include:

Synthesis: While methods for synthesizing the chroman-4-one core exist, developing efficient and stereoselective routes for variously substituted chroman-4-amines, especially those with specific stereochemistry like the (R)-enantiomer, can be complex. researchgate.net

Selectivity: Achieving selectivity, for example between different sirtuin isoforms or kinase enzymes, is a significant hurdle. acs.org The introduction of fluorine can influence selectivity, but its effects are not always predictable and require empirical investigation. numberanalytics.com

Physicochemical Properties: Optimization must balance potency with drug-like properties such as solubility, permeability, and metabolic stability. nih.gov The incorporation of fluorine can improve metabolic stability but may also increase lipophilicity to undesirable levels. numberanalytics.comnih.gov

Molecular docking studies can guide the structural optimization process by predicting how different derivatives might bind to a target protein, helping to rationalize observed SAR and design new compounds with improved affinity and selectivity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Predicting Activity of Fluorinated Chromans

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the drug discovery process for fluorinated chromans. nih.govarxiv.org These computational tools can analyze large datasets to identify complex patterns and make predictions, thereby reducing the time and resources spent on trial-and-error synthesis and testing. nih.gov

Future applications of AI and ML in this area include:

Predicting Biological Activity: ML models can be trained on existing data from chroman derivatives to predict the biological activity of novel, unsynthesized compounds. arxiv.org For instance, a model could predict the SIRT2 inhibitory potency of a library of virtual fluorinated chroman-4-amines, helping to prioritize which compounds to synthesize.

Optimizing Fluorination Strategy: The precise placement of fluorine atoms is critical for a molecule's properties. ML algorithms can be used to predict the "fluorination strength" of different reagents or the likely impact of a fluorine substituent at a specific position on a molecule's binding affinity or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. For example, a model could be tasked with generating novel fluorinated chroman-4-amine structures that are predicted to be potent and selective SIRT2 inhibitors with good drug-like properties.

Interpretable Models: A key goal is to develop "explainable AI" that not only makes predictions but also provides insights into the underlying chemical principles. arxiv.org This can enhance a medicinal chemist's understanding of the SAR and guide more rational drug design. arxiv.org

By building datasets of fluorinated compounds and their properties, researchers can develop robust ML models to navigate the complex chemical space of fluorinated chromans, ultimately accelerating the identification of promising new therapeutic candidates. researchgate.netresearchgate.net

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of (R)-7-fluorochroman-4-amine hydrochloride, and how can chiral purity be validated?

- Answer: Enantioselective synthesis typically involves chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral chromatography. Key steps include:

- Use of chiral auxiliaries or catalysts to control stereochemistry at the 4-amine position .

- Purification via preparative HPLC with chiral stationary phases to isolate the (R)-enantiomer.

- Validation of enantiomeric purity using polarimetry or chiral HPLC coupled with mass spectrometry (MS). Report enantiomeric excess (ee) ≥98% for pharmacological studies .

Q. Which analytical techniques are essential for characterizing this compound, and what critical parameters should be documented?

- Answer: Standard protocols include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structure, with emphasis on fluorine coupling patterns and amine proton shifts .

- High-resolution MS for molecular ion verification (e.g., m/z calculated for C₁₀H₁₂ClFNO⁺).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

- Elemental analysis (C, H, N) to confirm stoichiometry. Document retention times, δ values, and detection limits .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in a locked, ventilated cabinet away from oxidizers.

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How should researchers design accelerated stability studies to evaluate the degradation pathways of this compound under varying pH and temperature conditions?

- Answer:

- Experimental design:

- Expose samples to pH 1–13 buffers at 25°C, 40°C, and 60°C for 0–90 days.

- Monitor degradation via HPLC-UV/MS to identify byproducts (e.g., deamination or fluorochroman ring oxidation).

- Data analysis:

- Calculate degradation rate constants (k) using Arrhenius plots.

- Report activation energy (Ea) and shelf-life predictions under standard storage .

Q. What strategies can resolve contradictions between NMR and mass spectrometry data (e.g., unexpected adducts or isotopic patterns)?

- Answer:

- Orthogonal validation:

- Repeat experiments under inert atmospheres to rule out oxidation artifacts.

- Use ESI-MS and MALDI-MS to compare ionization behavior.

- Employ 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

- Statistical analysis:

- Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .

Q. How can computational models (e.g., DFT or MD simulations) predict the interaction of this compound with biological targets?

- Answer:

- Methodology:

- Perform density functional theory (DFT) calculations to map electrostatic potentials and H-bond donor/acceptor sites.

- Conduct molecular docking (e.g., AutoDock Vina) to simulate binding to receptors (e.g., GPCRs).

- Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization).

- Data interpretation:

- Compare computed binding energies (ΔG) with experimental IC₅₀ values. Report RMSD values ≤2.0 Å for reliable models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。